Naftopidil dihydrochloride is a medication that has been primarily used in the treatment of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH). It is an α1-adrenoceptor antagonist with a particular affinity for the α1D-adrenoceptor subtype, which is thought to be predominantly involved in the pathophysiology of BPH-related LUTS1. The drug has been widely used in Japan and has gained attention for its efficacy and safety profile.
The therapeutic effects of naftopidil are attributed to its selective blockade of α1-adrenoceptors. By inhibiting these receptors, naftopidil causes relaxation of smooth muscle in the prostate and bladder neck, leading to an improvement in urine flow and a reduction in symptoms of BPH1. Additionally, naftopidil has been found to exert growth inhibitory effects on human prostate cancer cells. This is achieved through the induction of G1 cell cycle arrest, as evidenced by increased expressions of cell cycle inhibitors p27kip1 and p21cip1 in treated cancer cell lines2. The ability of naftopidil to inhibit tumor growth in vivo further supports its potential application in prostate cancer management2.
In a randomized crossover study, naftopidil was compared with tamsulosin hydrochloride, another α1-adrenoceptor antagonist, for the treatment of LUTS in BPH. The study aimed to evaluate the efficacy of these medications in symptom management. Naftopidil demonstrated effectiveness in improving urinary symptoms, suggesting its utility as a therapeutic option for patients with BPH1.
Beyond its use in BPH, naftopidil has shown promise in the field of oncology, particularly in prostate cancer. The drug's ability to inhibit the growth of androgen-sensitive and -insensitive human prostate cancer cell lines positions it as a potential agent for chemoprevention and treatment of hormone-refractory prostate cancer. The in vivo studies involving oral administration of naftopidil in nude mice resulted in the inhibition of tumor growth, indicating its potential for clinical application in cancer therapy2.
Naftopidil has also been investigated for its antitumor effects in gastric cancer. In a study using the HGC27 human gastric cancer cell line, naftopidil was found to induce apoptosis and autophagy. The drug reduced cell viability and altered the phosphorylation of protein kinase B (AKT), which is a key regulator of cell survival and proliferation. Interestingly, the combination of naftopidil with chloroquine diphosphate, an autophagy inhibitor, showed a synergistic effect, suggesting that naftopidil could be part of a combination therapy to enhance antitumor efficacy4.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: